1,2-Dibenzoyl-1-methylhydrazine
Description
Properties
IUPAC Name |
N'-benzoyl-N'-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-17(15(19)13-10-6-3-7-11-13)16-14(18)12-8-4-2-5-9-12/h2-11H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHPEPMDRYADGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311021 | |
| Record name | 1,2-Dibenzoyl-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21150-15-2 | |
| Record name | NSC402250 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21150-15-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dibenzoyl-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIBENZOYL-1-METHYLHYDRAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural Characterization and Spectroscopic Investigations of 1,2 Dibenzoyl 1 Methylhydrazine and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for 1,2-dibenzoyl-1-methylhydrazine is not widely published, extensive studies on its parent compound, 1,2-dibenzoylhydrazine (DBH), provide a foundational understanding of the structural characteristics likely to be observed in its derivatives. nih.gov
Conformational Analysis in the Crystalline State
In the crystalline state, the conformation of the related 1,2-dibenzoylhydrazine molecule is notable. The molecule typically lies about a twofold axis, with the two benzoyl groups adopting a trans orientation relative to each other across the N-N bond. researchgate.net This arrangement minimizes steric hindrance between the bulky phenyl groups. The amide groups themselves are not perfectly planar with the N-N bond, showing a degree of twisting. researchgate.net For instance, in one study, the C-N-N-C torsion angle was found to be approximately -70.9°. researchgate.net This twisted conformation is a balance between the electronic effects favoring planarity for amide resonance and the steric repulsion between the substituents.
Intermolecular Interactions and Packing Architectures (e.g., Hydrogen Bonding, Polymeric Chains)
The crystal packing of 1,2-dibenzoylhydrazine is dominated by intermolecular hydrogen bonding. nih.govresearchgate.net The amide hydrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. researchgate.net This N-H···O interaction is a recurring motif that links the molecules together.
Table 1: Crystallographic Data for 1,2-Dibenzoylhydrazine (DBH) Data obtained for the closely related parent compound.
| Parameter | Value | Reference |
| Chemical Formula | C₁₄H₁₂N₂O₂ | researchgate.net |
| Molecular Weight | 240.26 | researchgate.net |
| Crystal System | Monoclinic | nih.govresearchgate.net |
| Space Group | C2/c | nih.govresearchgate.net |
| a (Å) | 14.5439 (2) | nih.govresearchgate.net |
| b (Å) | 9.7314 (3) | nih.govresearchgate.net |
| c (Å) | 9.0181 (3) | nih.govresearchgate.net |
| β (°) | 110.938 (1) | nih.govresearchgate.net |
| Volume (ų) | 1192.07 (6) | researchgate.net |
| Z | 4 | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Conformation and Dynamics
NMR spectroscopy is a powerful tool for investigating the structure and behavior of this compound in solution, where the molecule exhibits considerable dynamic behavior not observable in the solid state.
Concentration-Dependent ¹H NMR Studies
Concentration-dependent ¹H NMR studies reveal that molecules like this compound undergo self-assembly in solution. researchgate.net As the concentration of the compound in a non-polar solvent like CDCl₃ is increased, the proton signal corresponding to the N-H group typically shows a significant downfield shift. researchgate.net This change is indicative of the formation of intermolecular hydrogen bonds, where the N-H proton becomes deshielded. researchgate.net
By analyzing the chemical shift changes, it is possible to model the aggregation process. researchgate.net Studies on similar hydrogen-bonding systems have compared experimental data to simulated curves for different models, such as simple dimerization, isodesmic (stepwise) aggregation, or cooperative aggregation. researchgate.net This analysis helps in determining the thermodynamic parameters and the nature of the self-assembled species present in solution. researchgate.net The tendency for aromatic stacking, or π-π interactions, between molecules can also contribute to the observed concentration-dependent chemical shift changes. uncw.edu
Advanced 2D NMR Techniques (e.g., NOESY)
Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the three-dimensional structure and conformation of molecules in solution. libretexts.org A NOESY experiment detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. libretexts.org
For this compound, a NOESY spectrum would be crucial for establishing the preferred orientation of the molecular subgroups. For example, observing a cross-peak between the protons of the N-methyl group and the ortho-protons of one of the benzoyl rings would provide direct evidence of their spatial closeness. This could help to define the torsional angle around the N-N and N-C bonds and confirm which benzoyl group is attached to the methylated nitrogen. Such through-space interactions are key to distinguishing between different possible conformers or stereoisomers in a solution environment. libretexts.org
Analysis of Chemical Shifts and Coupling Constants in Relation to Electronic and Steric Effects
The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic and steric environment of each nucleus. libretexts.org
Chemical Shifts : The protons on the two phenyl rings are expected to resonate in the aromatic region (typically 7-8 ppm), with their exact shifts influenced by the electron-withdrawing nature of the adjacent carbonyl (C=O) group, which deshields them. The N-H proton is also significantly deshielded due to the adjacent carbonyl and nitrogen atoms, and its chemical shift is highly sensitive to solvent and concentration, as noted above. researchgate.net The N-methyl (N-CH₃) protons would appear as a singlet in the upfield region, with a chemical shift characteristic of a methyl group attached to a nitrogen atom within an amide-like structure. nih.gov
Coupling Constants : The coupling constants (J-values) provide information about the connectivity and geometry of the molecule. libretexts.org Within the aromatic rings, the coupling between adjacent protons (ortho, meta, and para coupling) gives rise to complex splitting patterns that can be used to assign the signals. The magnitude of the three-bond vicinal coupling constant (³J) is particularly informative as it depends on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. libretexts.orglibretexts.org This can provide insights into the conformation of the molecule, for example, the rotational preference around the C-C bonds of the phenyl rings. libretexts.org The influence of substituents on chemical shifts and coupling constants is a critical aspect of spectral analysis. researchgate.net
Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions (e.g., FTIR)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an indispensable tool for identifying the functional groups present within a molecule. americanpharmaceuticalreview.comnih.gov By analyzing the absorption of infrared radiation at specific frequencies, a molecule's unique vibrational modes can be determined, providing a "molecular fingerprint". americanpharmaceuticalreview.com In the context of this compound, FTIR spectroscopy is crucial for confirming the presence of key functional groups and understanding intermolecular interactions, such as hydrogen bonding. The formation of these interactions can lead to observable shifts in the vibrational frequencies of the involved bonds. americanpharmaceuticalreview.com
FTIR spectra are typically acquired by passing a beam of infrared light through a sample. For solid samples like this compound, the KBr wafer technique is often employed, where the compound is mixed with potassium bromide and pressed into a thin pellet. nih.gov The resulting spectrum is a plot of infrared intensity versus wavenumber.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Amide (N-H) | 3300 - 3100 |
| C-H Stretch (Aromatic) | Aromatic C-H | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Methyl (CH₃) | 2975 - 2850 |
| C=O Stretch | Amide I | 1680 - 1630 |
| N-H Bend | Amide II | 1570 - 1515 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
Note: The expected wavenumber ranges are general and can be influenced by the specific molecular environment and intermolecular interactions.
A key feature in the FTIR spectrum of this compound is the absorption band corresponding to the stretching vibration of the amidic N-H bond. The position of this band is highly sensitive to the chemical environment, particularly hydrogen bonding. In a non-hydrogen-bonded (dilute solution in a non-polar solvent) or gaseous state, the N-H stretching frequency for secondary amides typically appears in the range of 3460-3420 cm⁻¹. However, in the solid state, extensive intermolecular hydrogen bonding of the type N-H···O=C is expected, which leads to a significant shift to lower wavenumbers, often in the 3300-3100 cm⁻¹ region. researchgate.net
The study of N-H vibrational frequencies provides valuable insights into the supramolecular structure of the compound in its crystalline form. The broadness and position of the N-H stretching band can indicate the strength and nature of the hydrogen bonding network. For instance, a broader and more intense band at a lower frequency suggests stronger hydrogen bonds. In related benzohydrazide (B10538) derivatives, N-H stretching bands have been observed around 3173 cm⁻¹, confirming the presence of hydrogen-bonded amide groups. researchgate.net
Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 1,2 Dibenzoyl 1 Methylhydrazine Derivatives
Elucidation of Structural Features Governing Biological Activity
The core structure of 1,2-Dibenzoyl-1-methylhydrazine, consisting of two benzoyl groups and a methyl-substituted hydrazine (B178648) linker, provides a versatile scaffold for various biological activities. Research into the broader class of dibenzoylhydrazines (DBHs) has shed light on the key structural elements that determine their function, particularly as inhibitors of P-glycoprotein (P-gp) and as ecdysone (B1671078) receptor agonists. nih.govresearchgate.net
Key structural features influencing biological activity include:
The Hydrazine Linker: The central N-N bond and its substituents are critical. The presence of the methyl group on one of the nitrogen atoms in this compound influences the conformational flexibility and electronic properties of the molecule.
Benzoyl Groups: The aromatic rings of the benzoyl groups are involved in crucial hydrophobic and aromatic stacking interactions with biological targets. nih.gov The nature and position of substituents on these rings can dramatically alter activity.
Substituents on the Aromatic Rings: The addition of various functional groups to the phenyl rings has been a primary strategy for modulating the biological effects of DBH derivatives. Hydrophobic substituents have been shown to be particularly important for enhancing inhibitory activities against P-gp. nih.gov
Studies on related dibenzoylhydrazines have demonstrated that these compounds can act as not only substrates but also inhibitors of P-gp, a protein involved in multidrug resistance. nih.gov Furthermore, certain derivatives are recognized as non-ecdysteroid activators of the insect ecdysone receptor, leading to their use as insecticides. researchgate.net The specific structural determinants for these distinct activities continue to be an active area of investigation.
Design and Development of QSAR Models
QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For dibenzoylhydrazine derivatives, these models have been instrumental in understanding the physicochemical properties that drive their inhibitory potential. nih.gov
A classical QSAR analysis performed on two series of DBHs as P-gp inhibitors revealed that hydrophobicity is a key determinant of their activity. nih.gov The development of such models involves a systematic process of selecting appropriate molecular descriptors and validating the predictive power of the resulting equations.
The selection of molecular descriptors is a critical step in building a robust QSAR model. These descriptors quantify various aspects of a molecule's structure and properties. For dibenzoylhydrazine derivatives, a range of descriptors has been considered:
Hydrophobicity Parameters: The logarithm of the partition coefficient (log P) or calculated versions (e.g., ClogP) are commonly used to represent the hydrophobicity of the molecules. This has been identified as a primary factor for the P-gp inhibitory activity of DBHs. nih.gov
Electronic Descriptors: Parameters such as Hammett constants (σ) and field effects are used to describe the electronic influence of substituents on the aromatic rings. These descriptors help to understand how electron-donating or electron-withdrawing groups affect binding. nih.gov
Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) are employed to quantify the size and shape of substituents. These are important for understanding how the bulkiness of a group might influence its fit within a binding site. nih.gov
Topological and 3D Descriptors: More advanced models may incorporate a wider array of descriptors, including those that describe the molecule's topology and 3D conformation.
The following table illustrates a hypothetical set of descriptors for a series of this compound derivatives and their observed biological activity.
| Compound | Substituent (R) | logP | MR | Electronic Parameter (σ) | Biological Activity (IC₅₀, µM) |
| 1 | H | 2.8 | 75.3 | 0.00 | 15.2 |
| 2 | 4-Cl | 3.5 | 80.3 | 0.23 | 8.5 |
| 3 | 4-OCH₃ | 2.7 | 78.0 | -0.27 | 12.1 |
| 4 | 4-NO₂ | 2.6 | 78.9 | 0.78 | 25.4 |
| 5 | 4-CH₃ | 3.3 | 80.0 | -0.17 | 9.8 |
This table is illustrative and based on general principles of QSAR for similar compound classes.
A QSAR model is only useful if it can accurately predict the activity of new, untested compounds. Therefore, rigorous validation is essential. Common validation techniques include:
Internal Validation: Cross-validation techniques, such as leave-one-out (LOO) or leave-group-out (LGO), are used to assess the robustness and internal consistency of the model. The cross-validated correlation coefficient (q²) is a key metric.
External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model's development. The predictive correlation coefficient (r²_pred) is calculated for this set. A robust 3D-QSAR model for a different class of compounds, 1,4-dihydropyridines, demonstrated a high squared correlation coefficient (r²) of 0.93 and good predictive power (r²_pred) of 0.69. nih.gov
The results of QSAR analyses on DBHs have suggested that different series of these compounds may bind to P-gp in different modes, a hypothesis supported by docking simulations. nih.gov
Fragment-Based and Substructure-Based SAR Analysis
One such method is Hologram QSAR (HQSAR), a 2D fragment-based approach that does not require molecular alignment. nih.gov HQSAR generates molecular holograms by breaking down each molecule into a variety of linear and branched fragments. The frequency of these fragments is then correlated with biological activity. nih.govresearchgate.net This can help identify key structural motifs that are either beneficial or detrimental to the desired activity.
For instance, in a hypothetical HQSAR analysis of this compound derivatives, one might find that the presence of a halogenated benzoyl fragment is consistently associated with higher activity, while a bulky alkyl substituent on the same ring is unfavorable.
The following table illustrates the contribution of different fragments to the biological activity of a hypothetical series of compounds.
| Fragment/Substructure | Contribution to Activity |
| Benzoyl group | Positive (essential for core interactions) |
| Methylated hydrazine linker | Modulatory (influences conformation and electronics) |
| Electron-withdrawing group on phenyl ring | Positive (enhances binding affinity) |
| Bulky alkyl group on phenyl ring | Negative (causes steric hindrance) |
This table is illustrative and based on general principles of fragment-based SAR.
By integrating these SAR and QSAR approaches, researchers can build a comprehensive understanding of the structural requirements for the biological activity of this compound derivatives, paving the way for the rational design of new and improved compounds. nih.gov
Biological Activities and Mechanistic Investigations of 1,2 Dibenzoyl 1 Methylhydrazine and Its Bioactive Analogs
Anticancer and Antineoplastic Activities.mdpi.commdpi.com
Hydrazone derivatives have demonstrated a wide array of pharmaceutical activities and are utilized as anticancer, antiproliferative, antimicrobial, anti-inflammatory, and antiviral agents. mdpi.com
In Vitro and In Vivo Efficacy Studies (e.g., L1210 Leukemia, P388 Leukemia, B16F10 Melanoma, M5076 Reticulum Cell Sarcoma, M109 Lung Carcinoma)
While direct studies on the efficacy of 1,2-Dibenzoyl-1-methylhydrazine against the specific cell lines L1210 Leukemia, P388 Leukemia, B16F10 Melanoma, M5076 Reticulum Cell Sarcoma, and M109 Lung Carcinoma are not extensively detailed in the provided search results, the broader class of benzoylhydrazones and related structures have been investigated for their anticancer properties.
P388 Leukemia: Research on doxorubicin-resistant P388 leukemia has explored the use of xanthine (B1682287) derivatives to enhance the antitumor activity of doxorubicin. nih.gov This suggests that combination therapies are a key area of investigation for this cancer type.
B16F10 Melanoma: The B16-F10 melanoma model is a common tool in preclinical cancer studies. nih.gov Research has shown that immunotherapy approaches, such as using modified hemocyanins or peptide-based vaccines, can be effective in treating established B16-F10 tumors in mice. nih.govmdpi.comnih.gov These studies highlight the importance of immune system engagement in combating this type of melanoma. mdpi.com
M109 Lung Carcinoma: The Madison 109 (M109) lung carcinoma is utilized as a model for screening antitumor drugs. nih.gov Studies have shown that it is responsive to various classes of clinically active agents, including those that affect nucleic acids, alkylating agents, mitotic inhibitors, and antimetabolites. nih.gov Immunotherapy with agents like lentinan has also demonstrated curative effects in mice with M109 tumors. nih.gov
Table 1: Efficacy of Related Compounds in Cancer Cell Line Models
| Cancer Model | Compound/Therapy | Key Findings |
| P388 Leukemia (Doxorubicin-Resistant) | Doxorubicin in combination with a xanthine derivative | Enhanced antitumor activity of doxorubicin. nih.gov |
| B16-F10 Melanoma | Modified Hemocyanins | Exhibited strong antitumor activity. mdpi.comnih.gov |
| B16-F10 Melanoma | Peptide-based vaccine (VacciMax®) | Eradicated established tumors in mice. nih.gov |
| M109 Lung Carcinoma | Various Antineoplastic Agents | Responsive to multiple classes of antitumor drugs. nih.gov |
| M109 Lung Carcinoma | Lentinan (Immunotherapy) | Curative in a significant percentage of mice. nih.gov |
Cellular and Molecular Mechanisms of Action (e.g., Induction of Cell Differentiation, Role as Methylating Agent)
The precise molecular mechanisms of this compound as an anticancer agent are not fully elucidated in the provided context. However, related compounds offer insights into potential mechanisms. For instance, some salicylaldehyde (B1680747) benzoylhydrazone derivatives have shown potent and selective activity against leukemia cell lines. nih.gov In silico modeling for these compounds suggests interactions with human cAbl kinase as a possible mechanism for their antileukemic effects. nih.gov
Insecticidal and Acaricidal Activities
1,2-diacyl-1-alkylhydrazines represent a significant class of insect growth regulators. fao.org
Ecdysone (B1671078) Receptor (EcR) Agonism and Modulation
1,2-Dibenzoylhydrazine (DBH) and its derivatives are recognized as non-ecdysteroid activators of the insect ecdysone receptor (EcR) complex. nih.gov These compounds mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). nih.gov
The mechanism involves the binding of the benzoylhydrazine analogs to the EcR, which then transactivates a cascade of molt-initiating transcription factors. nih.gov This leads to the induction of genes that initiate the molting process, causing the larva to enter a premature and incomplete molt. nih.govnih.gov Unlike the natural hormone which is cleared from the system, these synthetic agonists bind strongly and persistently to the receptors. nih.gov This sustained activation prevents the expression of genes necessary for the completion of the molt, such as those for cuticle sclerotization and ecdysis, resulting in a lethal developmental arrest. nih.gov Computational docking studies have supported that DBH is a strong candidate for inhibiting the activity of the EcR. nih.govresearchgate.net
Interaction with Insect Growth Regulators
Insect growth regulators (IGRs) are chemical compounds that disrupt the life cycle of insects by mimicking their natural hormones. ksu.eduwikipedia.orgorst.edu They are generally considered to have low toxicity to humans and other vertebrates because they target hormonal pathways specific to insects. orst.edu
There are three main classes of IGRs:
Juvenile Hormone Analogs: These mimic the juvenile hormone, preventing insects from maturing into adults. wikipedia.org
Chitin Synthesis Inhibitors: These interfere with the formation of chitin, a crucial component of the insect exoskeleton. wikipedia.org
Ecdysone Agonists: This class, which includes this compound, mimics the molting hormone ecdysone. wikipedia.orgresearchgate.net
Because of their specific mode of action, ecdysone agonists like tebufenozide (B1682728) and methoxyfenozide (B170004) are particularly effective against lepidopteran pests, while others like halofenozide (B1672923) target coleopteran larvae. nih.govresearchgate.net The selectivity of these compounds makes them valuable components of integrated pest management (IPM) programs. researchgate.net Their unique mechanism also provides a tool for managing insects that have developed resistance to other types of insecticides. researchgate.net
Antiviral Activities (e.g., against Coxsackievirus B5)
While specific studies on the antiviral activity of this compound against Coxsackievirus B5 were not found, research on related benzamide (B126) and hydrazone compounds provides insights into potential antiviral mechanisms against enteroviruses.
Coxsackievirus B5 (CVB5) is an enterovirus for which there is currently no approved antiviral treatment. nih.gov Research into antiviral agents for similar viruses, such as Coxsackievirus A9 and B3, has identified N-phenyl benzamides as effective inhibitors. mdpi.com These compounds appear to work by binding directly to the viral capsid, stabilizing it and preventing the uncoating process necessary for the release of the viral genome into the host cell. mdpi.com
Other research on enteroviruses has explored various compounds, including saucerneol, which has shown antiviral activity against EV71, CVA16, and CVB3 by activating specific cellular antiviral pathways. mdpi.com While broad-spectrum antivirals like pleconaril (B1678520) have been investigated for enteroviruses, their clinical development has faced challenges. mdpi.com
Inhibition of Viral Attachment and Entry
The initial stages of viral infection, namely attachment to and entry into host cells, are critical targets for antiviral therapies. mdpi.comnih.gov For a virus to enter a host cell, its surface proteins must bind to specific receptors on the cell membrane, which is often followed by fusion of the viral and cellular membranes. mdpi.com
While there is no specific research detailing the inhibition of viral attachment and entry by this compound, studies on related chemical structures suggest potential mechanisms. For instance, some antiviral compounds are known to interact with viral capsid proteins, which can disrupt the interactions necessary for the virus to attach to and subsequently enter host cells. researchgate.net Other small molecules have been shown to interfere with the fusion process between the viral envelope and the host cell membrane, a critical step for many enveloped viruses. mdpi.com Further research is needed to determine if this compound or its close analogs can exert similar effects on viral entry.
Interference with Early Stages of Viral Replication
Following entry into the host cell, viruses initiate the replication of their genetic material and the synthesis of viral proteins, which are crucial early steps in the viral life cycle. nih.gov The inhibition of viral enzymes that are essential for these processes is a well-established antiviral strategy. nih.gov
For this compound, its potential to interfere with early viral replication is primarily linked to its activity as an enzyme inhibitor. nih.gov Specifically, computational studies have identified 1,2-dibenzoylhydrazine as a potential inhibitor of HIV-1 integrase. nih.govnih.gov This viral enzyme is responsible for integrating the viral DNA into the host cell's genome, a critical step in the replication cycle of retroviruses like HIV. nih.gov By inhibiting integrase, the compound can halt the replication process before the assembly of new virus particles. nih.gov The common pharmacophore for an integrase strand transfer inhibitor includes a chelating motif and a coplanar hydrophobic aryl group, features present in the dibenzoylhydrazine structure. nih.gov
Antimicrobial and Antifungal Activities
Hydrazide-hydrazone derivatives are recognized for their wide spectrum of biological activities, including significant antimicrobial and antifungal properties. mdpi.comnih.gov The antimicrobial potential of this compound and its analogs has been explored, revealing their capacity to inhibit the growth of various pathogenic microorganisms.
The antimicrobial activity of these compounds is often attributed to the presence of the azomethine group (-NH–N=CH-), which is a key feature in many hydrazide-hydrazone derivatives. mdpi.com Furthermore, the ability of 1,2-dibenzoylhydrazine to form complexes with metal ions like cobalt and nickel is thought to contribute to its antimicrobial capacity. nih.gov
In recent studies, the antibacterial potential of 1,2-dibenzoylhydrazine (DBH) has been investigated against significant human pathogens. One such study focused on its effects on Staphylococcus aureus, a bacterium known for its virulence and multidrug resistance. Computational approaches have been employed to explore the binding affinities of DBH and its derivatives against various enzymes in S. aureus. These studies aim to identify potential targets within the bacterium that could be inhibited by this class of compounds.
Similarly, various hydrazine-based compounds have demonstrated notable antifungal activity. nih.govrsc.orgfrontiersin.orgresearchgate.net For instance, certain hydrazine (B178648) derivatives have been shown to be effective against Candida albicans, a common fungal pathogen. nih.gov The mechanism of antifungal action can involve the disruption of the fungal cell membrane and interference with essential cellular processes. nih.gov The structural features of these compounds, including the hydrazine core, play a crucial role in their ability to exert antifungal effects.
Enzyme Inhibition Studies (e.g., Urease, HIV-1 Integrase, DNA Gyrase)
The ability of this compound and its analogs to inhibit specific enzymes is a key aspect of their biological activity. Research has focused on their potential as inhibitors of various enzymes, including urease, HIV-1 integrase, and DNA gyrase, highlighting the compound's potential for diverse therapeutic applications. nih.govnih.gov
Multi-Target Inhibition Profiles
Recent in silico analyses have revealed that 1,2-dibenzoylhydrazine (DBH) exhibits a multi-target inhibition profile, suggesting its potential to interact with and inhibit multiple biological targets. nih.govnih.gov This is a significant finding, as multi-target inhibitors can offer advantages in terms of efficacy and the potential to overcome drug resistance.
A key study identified three primary targets for DBH: the ecdysone receptor (EcR), urease, and HIV-1 integrase. nih.gov The identification of these targets was based on molecular similarity assessments and docking studies, which predicted favorable binding interactions between DBH and these proteins. nih.govresearchgate.net The ability of a single compound to engage with multiple, distinct targets underscores the versatility of the dibenzoylhydrazine scaffold in drug design. nih.gov
Table 1: Predicted Multi-Target Inhibition Profile of 1,2-Dibenzoylhydrazine (DBH)
| Target Enzyme/Receptor | Predicted Activity | Reference |
|---|---|---|
| Urease | Inhibitor | nih.gov |
| HIV-1 Integrase | Inhibitor | nih.gov |
| Ecdysone Receptor (EcR) | Ligand (Inhibitor) | nih.gov |
Molecular Basis of Enzyme Binding and Inactivation
Molecular docking studies have provided valuable insights into the molecular basis of how 1,2-dibenzoylhydrazine (DBH) binds to and inactivates its target enzymes. nih.gov These computational models reveal the specific interactions that stabilize the enzyme-inhibitor complex.
In the case of urease, a nickel-containing enzyme, docking studies have shown that DBH can bind effectively within the active site. nih.gov The predicted binding energy and inhibition constant from these models suggest that DBH may have a superior inhibitory activity compared to standard urease inhibitors like thiourea. nih.gov
For HIV-1 integrase, the inhibitory action of DBH is thought to be mediated by its ability to chelate the magnesium ions that are essential for the enzyme's catalytic activity. nih.gov The common structural features for HIV-1 integrase inhibitors include a chelating motif and a coplanar hydrophobic aryl group, both of which are present in the DBH molecule. nih.gov Docking simulations have shown that DBH can establish hydrogen bonds and other interactions with key amino acid residues in the active site of HIV-1 integrase. nih.gov
Table 2: Predicted Binding Affinity of 1,2-Dibenzoylhydrazine (DBH) for Target Enzymes
| Target Enzyme | Predicted Free Energy of Binding (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |
|---|---|---|---|
| Urease | -7.5 | 3.38 µM | researchgate.net |
| HIV-1 Integrase | -6.8 | 10.32 µM | researchgate.net |
Applications in Chemical Biology and Medicinal Chemistry
Drug Repurposing Strategies
No published research could be identified that investigates drug repurposing strategies for 1,2-Dibenzoyl-1-methylhydrazine. The concept of drug repurposing has been applied to the parent, non-methylated compound, 1,2-dibenzoylhydrazine (DBH), in computational studies exploring its potential as a multi-target inhibitor. nih.gov However, these findings are specific to DBH and cannot be extrapolated to its methylated derivative.
Advanced Analytical Methodologies for 1,2 Dibenzoyl 1 Methylhydrazine and Hydrazine Derivatives
Chromatographic Techniques (e.g., HPLC, GC-MS)
Chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the separation, identification, and quantification of 1,2-dibenzoyl-1-methylhydrazine and related compounds. cdc.govresearchgate.net These techniques are often the methods of choice due to their high resolution and sensitivity. cdc.gov
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of hydrazine (B178648) derivatives. cdc.govresearchgate.net It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. cdc.gov For hydrazine analysis, reversed-phase HPLC is a common approach. google.com The use of an electrochemical detector (ED) can enhance the specificity of detection for certain hydrazine compounds. cdc.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive method for the analysis of volatile and semi-volatile compounds. cdc.govsemanticscholar.org Prior to GC analysis, it is often necessary to derivatize hydrazine compounds to improve their volatility and thermal stability. cdc.gov A nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) can be used in GC for the detection of hydrazine derivatives. cdc.gov However, for unequivocal identification, coupling the GC system to a mass spectrometer is essential. cdc.gov
A study on the determination of hydrazine in prednisolone (B192156) utilized GC-MS/MS for detection and analysis. chrom-china.com The method involved simultaneous dilution and derivatization in an acetone (B3395972) solution. chrom-china.com
Table 1: Overview of Chromatographic Methods for Hydrazine Derivatives
| Technique | Detector(s) | Derivatization | Key Advantages |
|---|---|---|---|
| HPLC | UV, Electrochemical (ED) | Often required for enhanced detection | Suitable for non-volatile and thermally labile compounds. cdc.govresearchgate.net |
| GC-MS | Mass Spectrometer (MS), NPD, FID | Frequently necessary to improve volatility and stability | High sensitivity and specificity, provides structural information. cdc.govsemanticscholar.org |
| GC-MS/MS | Triple Quadrupole Mass Spectrometer | Can be performed simultaneously with sample preparation | Rapid and accurate determination. chrom-china.com |
Derivatization is a key strategy in the analysis of hydrazine compounds, particularly for enhancing their detectability by chromatographic and mass spectrometric methods. nih.govresearchgate.net This process involves chemically modifying the analyte to a form that is more amenable to the analytical technique being used. researchgate.net
For HPLC analysis, derivatization can improve the separation and detection of the target compound. google.com Aldehyde and ketone-based reagents are commonly used to form hydrazones, which often exhibit strong absorbance in the ultraviolet-visible region, facilitating their detection. google.com
In GC-MS analysis, derivatization is crucial for many hydrazine derivatives to increase their volatility and prevent peak tailing. researchgate.netgoogle.com Reagents such as pentafluorobenzaldehyde (B1199891) and p-chlorobenzaldehyde have been used to derivatize hydrazine in biological samples before GC analysis. nih.gov Another approach involves the reaction of free hydrazine with acetone to form 4-methyl-3-penten-2-one hydrazone, which can be readily detected by headspace GC. google.com
The use of hydrazine-based derivatizing agents themselves is also a notable strategy, especially for the analysis of carbonyl-containing compounds. nih.gov Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) react with carbonyls to form derivatives that are highly sensitive to mass spectrometric detection. nih.gov
Table 2: Common Derivatization Reagents for Hydrazine Analysis
| Reagent | Analyte Type | Analytical Technique | Purpose of Derivatization |
|---|---|---|---|
| Aldehydes/Ketones | Hydrazines | HPLC, GC-MS | Forms hydrazones with strong UV absorbance, improves volatility. google.comgoogle.com |
| Pentafluorobenzaldehyde | Hydrazine | GC/NPD | Forms a derivative suitable for gas chromatography. nih.gov |
| p-Chlorobenzaldehyde | Hydrazine | GC/NPD | Forms a derivative for GC analysis. nih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl Compounds | MALDI-MS | Forms hydrazones for enhanced mass spectrometric detection. nih.gov |
| p-Tolualdehyde | Hydrazine, Acetylhydrazine | HPLC-MS/MS | Enables simultaneous quantification of hydrazine and its metabolite. researchgate.netnih.gov |
The analysis of samples for this compound may also necessitate the detection of related hydrazine metabolites to understand its metabolic fate. Chromatographic techniques are well-suited for the simultaneous determination of a parent compound and its metabolites.
For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous quantitative analysis of hydrazine and its primary metabolite, acetylhydrazine, in human plasma. researchgate.netnih.gov This method utilizes derivatization with p-tolualdehyde to enable the sensitive detection of both compounds. researchgate.netnih.gov The ability to measure both the parent drug and its metabolites is crucial for a comprehensive understanding of its disposition in biological systems. acs.org
Spectrophotometric and Fluorometric Methods
Spectrophotometric and fluorometric methods offer alternative approaches for the quantification of hydrazine and its derivatives. cdc.govresearchgate.net These methods are often simpler and more cost-effective than chromatographic techniques, though they may lack the same level of selectivity. nih.gov
Spectrophotometry relies on the measurement of light absorption by a colored compound. cdc.gov For hydrazine analysis, a common approach involves a condensation reaction with an aldehyde, such as vanillin (B372448) or p-dimethylaminobenzaldehyde, to produce a colored product. nih.govcapes.gov.br The intensity of the color, measured at a specific wavelength, is proportional to the concentration of hydrazine. researchgate.netcapes.gov.br For example, the reaction of hydrazine with vanillin in an acidic medium produces a yellow dye with maximum absorbance at 400 nm. capes.gov.br
Fluorometry , which measures the fluorescence emitted by a compound, can also be employed for hydrazine determination. researchgate.netnih.gov These methods can offer high sensitivity. researchgate.net
Advanced Mass Spectrometry Techniques (e.g., Collision Cross Section Predictions)
Advanced mass spectrometry techniques are continually evolving, providing more detailed structural information and enhancing the confidence in compound identification.
Tandem Mass Spectrometry (MS/MS) is a powerful tool that allows for the fragmentation of a selected ion, providing a characteristic fragmentation pattern that can be used for structural elucidation and highly selective quantification. nih.govnih.gov This is particularly useful in complex matrices where interferences may be present. researchgate.net HPLC-MS/MS methods have been successfully developed for the sensitive and selective quantification of hydrazine and its metabolites in biological samples. researchgate.netnih.govnih.gov
Collision Cross Section (CCS) Prediction , an emerging application within ion mobility-mass spectrometry (IM-MS), adds another dimension to compound identification. mdpi.comnih.govsemanticscholar.org The CCS is a measure of the three-dimensional shape of an ion in the gas phase. mdpi.com By coupling liquid chromatography with ion mobility-mass spectrometry (LC-IM-MS), a four-dimensional dataset (retention time, CCS, m/z, and MS/MS) can be obtained, significantly increasing the confidence in the identification of unknown compounds. semanticscholar.org Machine learning models are being developed to predict the CCS of molecules, which can then be compared to experimentally measured values to aid in structural confirmation. mdpi.comnih.govnih.govmdpi.com This is particularly valuable for differentiating between isomers, which may have identical masses and similar chromatographic retention times but different CCS values. nih.govsemanticscholar.org The median relative error of CCS prediction models can be as low as around 2.2%. mdpi.com
Q & A
Basic: What synthetic methodologies are commonly employed for 1,2-Dibenzoyl-1-methylhydrazine, and how is its purity validated?
Answer:
The synthesis typically involves condensation reactions between benzoyl chloride derivatives and methylhydrazine under controlled anhydrous conditions. Key steps include:
- Nucleophilic acyl substitution : Benzoyl chloride reacts with methylhydrazine in a 2:1 molar ratio in dichloromethane at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is used to isolate the product.
- Characterization :
Advanced: How can single-crystal X-ray diffraction resolve conformational ambiguities in this compound derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsional data critical for confirming stereochemistry:
- Experimental design : Crystals are grown via slow evaporation of saturated DMF solutions. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Key parameters :
- Bond angles : The C–N–N–C dihedral angle (e.g., 120.5° in dimethylformamide co-crystals) indicates planarity of the hydrazine backbone .
- Hydrogen bonding : Intermolecular interactions (e.g., N–H···O=C) stabilize crystal packing, as observed in 1,2-dibenzoyl-1-tert-butylhydrazine (R-factor = 0.038) .
- Software : SHELXTL or Olex2 refines structures, with data-to-parameter ratios >7.0 ensuring reliability .
Basic: What in vitro models are used to evaluate the acute toxicity of this compound?
Answer:
Standardized assays include:
- Ames test : Assesses mutagenicity using Salmonella typhimurium strains TA98/TA100, with/without metabolic activation (S9 fraction) .
- MTT assay : Measures cytotoxicity in HepG2 cells (IC₅₀ values typically >100 µM indicate low acute toxicity) .
- OECD guidelines : Follow Test No. 423 (acute oral toxicity) with Sprague-Dawley rats, observing mortality and histopathology over 14 days .
Advanced: How do substituents (e.g., tert-butyl) modulate the bioactivity of this compound derivatives?
Answer:
Substituent effects are studied via:
- Structure-activity relationship (SAR) : The tert-butyl group in 1,2-dibenzoyl-1-tert-butylhydrazine enhances lipophilicity (logP +1.2 vs. methyl), improving membrane permeability in insecticidal assays .
- Biological assays :
Basic: What spectroscopic techniques are optimal for analyzing the hydrazine backbone in this compound?
Answer:
- IR spectroscopy : N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) confirm hydrazine and benzoyl groups .
- ¹⁵N NMR : Provides direct evidence of hydrazine tautomerism (e.g., δ −280 ppm for N–H environments) .
- Mass spectrometry (HRMS) : ESI+ mode detects [M+H]⁺ ions with <5 ppm mass accuracy .
Advanced: What computational methods predict the hydrolytic stability of this compound under physiological conditions?
Answer:
- Density functional theory (DFT) : B3LYP/6-31G(d) calculations model hydrolysis pathways, revealing energy barriers >25 kcal/mol for N–N bond cleavage .
- Molecular dynamics (MD) : Simulations in explicit water (AMBER force field) show stable hydrogen bonding with H₂O over 50 ns trajectories, suggesting slow hydrolysis .
Advanced: How do crystal packing forces influence the solubility of this compound?
Answer:
- Hirshfeld surface analysis : Identifies dominant C–H···π interactions (40% contribution) in the crystal lattice, reducing solubility in polar solvents .
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C correlates with strong intermolecular forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
